2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a methyl group, and methoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the bromination of 4-methylphenylamine to obtain 3,5-dibromo-4-methylphenylamine. This intermediate is then reacted with acetohydrazide under controlled conditions to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and methoxy groups in the structure may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide
- 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of bromine and methoxy groups, which contribute to its distinct chemical properties and potential applications. The presence of these functional groups may enhance its reactivity and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C18H19Br2N3O3 |
---|---|
Molecular Weight |
485.2 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19Br2N3O3/c1-11-14(19)7-13(8-15(11)20)21-10-18(24)23-22-9-12-4-5-16(25-2)17(6-12)26-3/h4-9,21H,10H2,1-3H3,(H,23,24)/b22-9+ |
InChI Key |
WOLHSIOTNKVDDW-LSFURLLWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)Br |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=CC(=C(C=C2)OC)OC)Br |
Origin of Product |
United States |
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